3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea
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Overview
Description
3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring or the methoxy group.
Reduction: Reduction reactions may target the urea linkage or the biphenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and biphenyl group may play key roles in binding to these targets, while the urea linkage could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-phenylurea
- 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-chlorophenyl)urea
Uniqueness
The presence of the methoxy group in 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea may confer unique properties, such as increased solubility or altered reactivity, compared to similar compounds without this functional group.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-20-13-11-19(12-14-20)24-22(27)26-23-25-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESRSHUQGYZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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